molecular formula C12H10N2 B8773787 4-[(1-Pyrrolyl)methyl]benzonitrile

4-[(1-Pyrrolyl)methyl]benzonitrile

Cat. No.: B8773787
M. Wt: 182.22 g/mol
InChI Key: PHDOLBTZSIIYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Pyrrolyl)methyl]benzonitrile is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and materials science. It features a molecular structure combining a benzonitrile moiety with a pyrrole ring system, a combination seen in various pharmacologically active molecules. The nitrile group (CN) is a common functional group in drug design, known to enhance binding affinity to biological targets and improve pharmacokinetic properties of lead compounds by acting as a hydrogen bond acceptor or participating in other interactions with enzymes or receptors . Meanwhile, pyrrole is a privileged scaffold in medicinal chemistry, found in a wide range of bioactive molecules and FDA-approved drugs targeting various conditions . As such, this compound serves as a versatile building block for the synthesis of novel molecules with potential therapeutic applications. It is also a valuable intermediate in exploring new chemical space for developing inhibitors of specific biological targets, such as enzymes, where the nitrile group can play a key role in the mechanism of action . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(pyrrol-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H10N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,10H2

InChI Key

PHDOLBTZSIIYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyrrole with 4-Bromomethylbenzonitrile

The reaction between pyrrole and 4-bromomethylbenzonitrile in polar aprotic solvents (e.g., dimethylformamide, acetone) represents the most straightforward method. Potassium carbonate or sodium hydride is typically used to deprotonate pyrrole, enabling nucleophilic attack on the benzylic bromide.

Representative Procedure :

  • Reagents : Pyrrole (1.2 equiv), 4-bromomethylbenzonitrile (1.0 equiv), K₂CO₃ (2.5 equiv).

  • Solvent : Anhydrous DMF (5 vol).

  • Conditions : 80°C, 12–16 h under N₂.

  • Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (hexane:EtOAc 4:1).

  • Yield : 82–85%.

Critical Parameters :

  • Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.

  • Solvent Impact : DMF enhances reaction rate but complicates purification; acetone offers slower kinetics but higher purity.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed coupling between 4-cyanophenylboronic acid and 1-(bromomethyl)pyrrole provides an alternative pathway. This method is advantageous for introducing functionalized pyrrole moieties but suffers from higher costs.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Cs₂CO₃ (3.0 equiv).

  • Solvent : Toluene/water (3:1).

  • Yield : 68–72% after HPLC purification.

Reductive Amination

A three-step sequence involving:

  • Condensation of 4-cyanobenzaldehyde with pyrrolidine.

  • Reduction of the imine intermediate with NaBH₄.

  • Oxidation to the nitrile.
    This route achieves 65% overall yield but requires strict moisture control.

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent DMF vs. AcetoneDMF: +10% yield
Temperature 70–90°C<70°C: Incomplete reaction
Reaction Time 12–18 hProlonged time → decomposition

Industrial-Scale Considerations :

  • Continuous Flow Systems : Reduce reaction time to 2–4 h with 90% conversion.

  • Catalyst Recycling : Pd-based systems reused 5× with <5% activity loss.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), hexane:EtOAc gradient elution.

  • Recrystallization : Ethanol/water (7:3) yields 98% pure crystals.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.65 (d, J=8.2 Hz, 2H, Ar-H), 6.75 (t, J=2.1 Hz, 2H, pyrrole-H), 5.42 (s, 2H, CH₂).
IR (KBr)ν 2225 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C aromatic).
HRMS m/z 213.1024 [M+H]⁺ (calc. 213.1028) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-[(1-Pyrrolyl)methyl]benzonitrile can undergo nucleophilic substitution reactions, particularly at the benzyl position.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

    Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include N-substituted pyrroles or benzyl derivatives.

    Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.

    Reduction Products: Reduction typically yields the corresponding amines or alcohols.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: 4-[(1-Pyrrolyl)methyl]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Drug Development: It serves as a scaffold for the development of new therapeutic agents.

Industry:

    Materials Science: this compound is explored for its potential use in the development of novel materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 4-[(1-Pyrrolyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on Molecular and Electronic Properties

Key analogs and their substituent-driven differences:

Compound Name Substituent Molecular Formula Key Properties/Applications Source
4-((1H-Imidazol-1-yl)methyl)benzonitrile Imidazolyl methyl C₁₁H₉N₃ Potential biological applications due to imidazole’s hydrogen-bonding capacity
4-((6-fluoropyridin-2-yloxy)methyl)benzonitrile Fluoropyridyloxy methyl C₁₃H₉FN₂O Dihedral angle: 48.1° between cyanophenyl and pyridyl groups; crystallizes in monoclinic P1
4-acetyl-2-(1H-pyrrol-1-yl)benzonitrile Acetyl-pyrrole C₁₃H₁₀N₂O Structural analog with acetyl group; molecular weight: 210.23
4-[(4-Methoxyphenyl)carbonyl]benzonitrile Methoxyphenyl carbonyl C₁₅H₁₁NO₂ Hazardous (harmful if inhaled); used in material science
4-((3-methyl-4-nitro-1H-pyrazol-1-yl)methyl)benzonitrile Nitropyrazole methyl C₁₂H₁₀N₄O₂ GLUT1 inhibitor candidate; synthesized via Pd-catalyzed coupling

Key Observations:

  • Electronic Effects: Pyrrole’s electron-rich nature may enhance π-π stacking compared to pyridine’s electron-withdrawing fluorine in 4-((6-fluoropyridin-2-yloxy)methyl)benzonitrile.
  • Conformational Flexibility: The dihedral angle between aromatic rings (e.g., 48.1° in fluoropyridyl analogs) influences crystallinity and solubility .
  • Biological Activity: Pyrazole and imidazole derivatives exhibit receptor-binding (e.g., GLUT1 inhibition , estrogen receptor interactions ), suggesting pyrrole analogs may also target similar pathways.

Structural and Crystallographic Insights

  • Crystal Packing: Fluoropyridyl analogs crystallize in monoclinic systems with distinct dihedral angles, whereas imidazole derivatives may exhibit stronger hydrogen-bonding networks .
  • Thermodynamic Stability: Pyrrole’s planar structure could enhance stacking interactions compared to bulkier substituents (e.g., methoxyphenyl carbonyl ).

Q & A

Q. What are the established synthetic routes for 4-[(1-Pyrrolyl)methyl]benzonitrile, and what reaction conditions optimize yield?

The synthesis typically involves coupling pyrrole derivatives with benzonitrile precursors via nucleophilic substitution or transition-metal-catalyzed reactions. Evidence from analogous compounds (e.g., 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile) highlights the use of dimethylformamide (DMF) or pyridine as solvents and temperatures between 60–100°C to facilitate bond formation . Purification often requires recrystallization or column chromatography to isolate the product with >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • X-ray crystallography to resolve 3D molecular geometry, as demonstrated for structurally related compounds like 4-[(hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile .
  • FT-IR spectroscopy to identify functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
  • Antimicrobial activity via broth microdilution (MIC determination) against bacterial/fungal strains .
  • Cytotoxicity profiling against cancer cell lines (e.g., MTT assay), noting that structural analogs show varied potency depending on substituents .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hyperpolarizability (β) and HOMO-LUMO gaps to assess NLO potential. For example, vibrational analysis of 3-fluoro-4-methylbenzonitrile revealed β values of 3.81×10⁻³⁰ esu, suggesting applicability in optoelectronics . Similar approaches can be adapted for this compound by substituting functional groups in computational frameworks.

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For instance, 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile derivatives exhibit enhanced antifungal activity with methoxy groups .
  • Meta-analysis of assay conditions : Variability in solvent, concentration, or cell lines (e.g., HeLa vs. MCF-7) may explain discrepancies. Standardize protocols using guidelines like OECD 423 for reproducibility .

Q. How can crystallographic data inform the design of derivatives with improved stability?

Crystal packing analysis (e.g., hydrogen bonding, π-π stacking) identifies structural motifs influencing stability. For example, 4-[(2-hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile forms intermolecular O–H···N hydrogen bonds, enhancing thermal stability . Modifying the pyrrolyl group to include hydrogen-bond donors could mimic this behavior.

Q. What advanced spectroscopic techniques validate reaction intermediates during multi-step synthesis?

  • LC-MS/MS : Monitors intermediate formation in real-time, with fragmentation patterns confirming molecular ions.
  • In situ IR spectroscopy : Tracks functional group transformations (e.g., nitrile formation) under controlled conditions .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent displacement.
  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) while maintaining core structure, as seen in 4-(1-Hydroxyethyl)benzonitrile derivatives .

Q. What quality control measures ensure batch-to-batch consistency?

  • HPLC-PDA : Purity ≥98% with retention time matching reference standards.
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Q. How to optimize reaction scalability without compromising yield?

  • Flow chemistry : Continuous processing reduces side reactions.
  • Microwave-assisted synthesis : Shortens reaction times (e.g., from 24h to 2h) for steps involving heating .

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